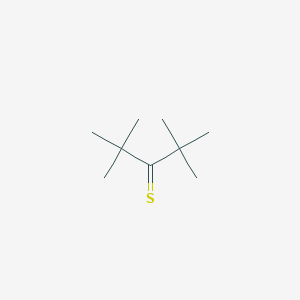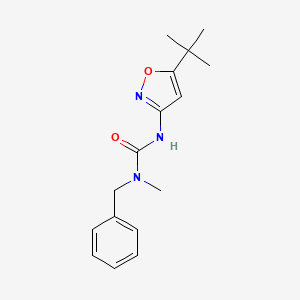![molecular formula C10H19ClN2O B14634548 N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea CAS No. 54187-32-5](/img/structure/B14634548.png)
N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea typically involves the reaction of 2-chloroethylamine with a suitable isocyanate or carbamate precursor. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or ethanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Depending on the specific reaction, catalysts such as base or acid catalysts may be used.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding urea derivatives.
Reduction: Reaction with reducing agents to form amine derivatives.
Substitution: Nucleophilic substitution reactions where the chloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while substitution reactions may yield a variety of substituted urea compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea exerts its effects involves interactions with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The compound may affect various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chloroethyl)-N’-cyclohexylurea
- N-(2-Chloroethyl)-N’-phenylurea
- N-(2-Chloroethyl)-N’-methylurea
Uniqueness
N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea is unique due to its specific structural features, such as the presence of the 2,2-dimethylcyclopropyl group. This structural uniqueness may confer specific properties and reactivity that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
54187-32-5 |
|---|---|
Formule moléculaire |
C10H19ClN2O |
Poids moléculaire |
218.72 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[1-(2,2-dimethylcyclopropyl)ethyl]urea |
InChI |
InChI=1S/C10H19ClN2O/c1-7(8-6-10(8,2)3)13-9(14)12-5-4-11/h7-8H,4-6H2,1-3H3,(H2,12,13,14) |
Clé InChI |
PMVNIEJXCJWOIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1(C)C)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


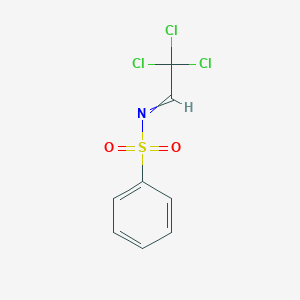
![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)
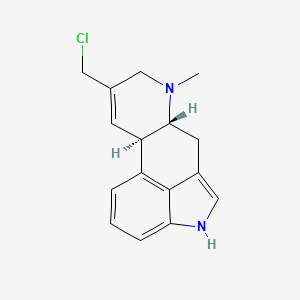
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
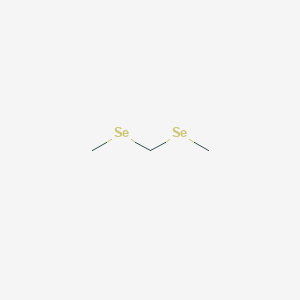
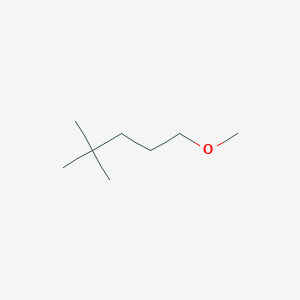
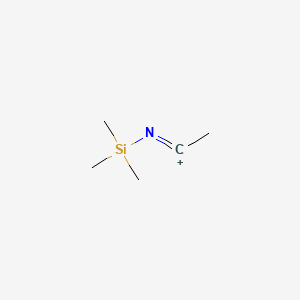
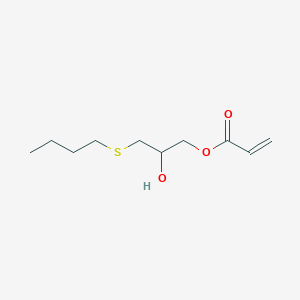

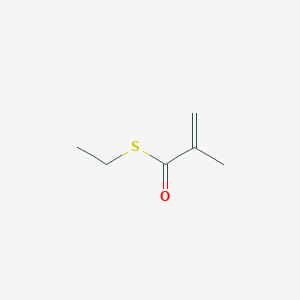
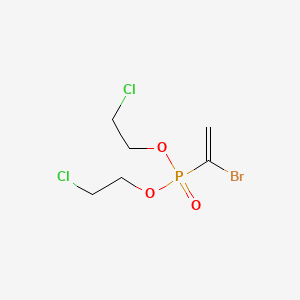
![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
